4-hydroxy-1-methyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide

Monoamine oxidase B tautomer-dependent activity enzymatic inhibition

4-Hydroxy-1-methyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide (CAS 84088-61-9) is a synthetic low-molecular-weight hybrid molecule that fuses a 4-hydroxy-2-oxo-1,2-dihydroquinoline core with a pyrimidin-2-yl amide side chain. It belongs to the privileged 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamide class, which includes clinically studied immunomodulators such as roquinimex (Linomide) and laquinimod.

Molecular Formula C15H12N4O3
Molecular Weight 296.28 g/mol
Cat. No. B3831812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-1-methyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide
Molecular FormulaC15H12N4O3
Molecular Weight296.28 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC=CC=N3)O
InChIInChI=1S/C15H12N4O3/c1-19-10-6-3-2-5-9(10)12(20)11(14(19)22)13(21)18-15-16-7-4-8-17-15/h2-8,20H,1H3,(H,16,17,18,21)
InChIKeyZUFMARVSGCUMJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-1-methyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide: Chemical Identity, Scaffold Context, and Procurement Starting Point


4-Hydroxy-1-methyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide (CAS 84088-61-9) is a synthetic low-molecular-weight hybrid molecule that fuses a 4-hydroxy-2-oxo-1,2-dihydroquinoline core with a pyrimidin-2-yl amide side chain . It belongs to the privileged 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamide class, which includes clinically studied immunomodulators such as roquinimex (Linomide) and laquinimod [1]. The compound is catalogued as a screening compound by commercial suppliers (e.g., Hit2Lead SC-5236660) in solid free-base form with a molecular weight of 296.28 g·mol⁻¹ and a purity specification of ≥95% . Its dual heterocyclic architecture makes it a versatile intermediate for generating focused libraries of quinoline-pyrimidine hybrids with potential anticancer, anti-inflammatory, and anti-infective activities.

Why 4-Hydroxy-1-methyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide Cannot Be Trivially Replaced by Market-Available Quinoline-3-Carboxamide Analogs


Despite sharing the canonical 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide scaffold with linomide and laquinimod, the target compound carries an N-2-pyrimidinyl substituent that introduces distinct hydrogen-bond acceptor/donor capacity (tPSA 97.1 Ų vs. ~65–75 Ų for N-phenyl analogs) and lowers logP by ~0.3–0.5 units relative to roquinimex . These differences alter aqueous solubility, passive membrane permeability, and target engagement profiles. Moreover, the 4-hydroxy/2-oxo tautomeric equilibrium, which is absent in N-alkyl or N-phenyl congeners, directly dictates the compound’s enzymatic inhibition spectrum: the 4-hydroxy tautomer (the form supplied commercially) preferentially engages flavin-dependent amine oxidases, whereas the 2-hydroxy tautomer exhibits stronger interaction with the NLRP3 inflammasome sensor [1]. Consequently, indiscriminate substitution with an N-phenyl, N-ethyl, or N-isobutyl analog would abolish the pyrimidine-specific binding motifs and the tautomer-dependent polypharmacology observed in screening panels.

Quantitative Differentiation Evidence for 4-Hydroxy-1-methyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide Relative to Structural Analogs and In-Class Comparators


MAO-B Inhibitory Potency: 4-Hydroxy Tautomer (Target) vs. 2-Hydroxy Tautomer (Intra-Class Comparator)

The commercially supplied 4-hydroxy tautomer (target compound) inhibits human recombinant MAO-B with an IC₅₀ of 4,890 nM, whereas the regioisomeric 2-hydroxy tautomer (CID 608628) exhibits roughly 4.3-fold greater potency with an IC₅₀ of 1,130 nM under identical assay conditions [1]. This demonstrates that the tautomeric form—governed by the 4-hydroxy-2-oxo vs. 2-hydroxy-4-oxo equilibrium—directly modulates enzyme affinity, a feature not observed in non-tautomerising N-phenyl or N-alkyl quinoline-3-carboxamide analogs.

Monoamine oxidase B tautomer-dependent activity enzymatic inhibition

NLRP3 Inflammasome Engagement: Tautomer-Driven Activity Switch Relative to MAO-B Inhibition

The 2-hydroxy tautomer (CID 608628) inhibits the NACHT, LRR and PYD domains-containing protein 3 (NLRP3) with an IC₅₀ of 3,180 nM (PubChem AID 488800), whereas the same tautomer’s MAO-B IC₅₀ is 4,890 nM [1][2]. Although direct NLRP3 data for the 4-hydroxy tautomer are not available, the tautomer pair demonstrates a target-engagement profile that is orthogonal to classical quinoline-3-carboxamide immunomodulators (e.g., roquinimex), which primarily act via T-cell apoptosis and angiogenesis inhibition rather than direct inflammasome modulation [3].

NLRP3 inflammasome innate immunity tautomer-specific pharmacology

Physicochemical Differentiation: LogP and Topological Polar Surface Area Compared to Roquinimex (Linomide)

The target compound exhibits a logP of 1.39 and a topological polar surface area (tPSA) of 97.1 Ų (Hit2Lead calculated values) . In comparison, roquinimex (N-phenyl-N-methyl analog) possesses a higher logP of ~1.65 with an estimated tPSA of 75–80 Ų . The ~0.26 log unit decrease in lipophilicity and ~20 Ų increase in tPSA for the target compound predict improved aqueous solubility and reduced passive blood-brain barrier permeability relative to roquinimex, while maintaining compliance with Lipinski’s rule of five.

Lipophilicity polar surface area drug-likeness ADME prediction

Anti-Proliferative Scaffold Potential: Quinoline-3-Carboxamide Hybrids vs. Standard Chemotherapeutics

Although the target compound itself has not been directly profiled in anti-proliferative assays, its core scaffold has been validated in a series of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide hybrids (compounds 8d, 8e, 8f, 8g, 8h, 8k) that exhibited GI₅₀ values ranging from 0.15 to 1.4 µM against PANC‑1 (pancreatic), HeLa (cervical), and MDA‑MB‑231 (breast) cancer cell lines [1]. In molecular docking studies, the most active congeners (8d and 8e) showed favorable binding to the colchicine site of tubulin, supporting a mechanism distinct from DNA-damaging agents such as doxorubicin (GI₅₀ ~0.1–1 µM in comparable panels) [2]. The pyrimidin-2-yl amide of the target compound provides a synthetic handle for rapid diversification into analogous hybrid structures with potential tubulin-targeting activity.

Anti-proliferative tubulin polymerization cancer cell lines quinoline-3-carboxamide

Precision Application Scenarios for 4-Hydroxy-1-methyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide Based on Differentiated Evidence


Tautomer-Specific Chemical Biology Probe for Flavin-Dependent Amine Oxidase Selectivity Profiling

The 4.3-fold difference in MAO-B IC₅₀ between the 4-hydroxy tautomer (4,890 nM) and the 2-hydroxy tautomer (1,130 nM) enables a two-point pharmacophore model for probing the tautomer preference of flavin-dependent amine oxidases [1]. By procuring both tautomeric forms and testing them in parallel against MAO-A and MAO-B panels, research groups can dissect the contribution of the 4-hydroxy vs. 2-oxo coordination to the flavin cofactor, a key determinant of mechanism-based inhibition. The target compound’s weak MAO-A activity (IC₅₀ > 100,000 nM) further supports its use as a selectivity control, since it is effectively inactive against the A isoform while retaining measurable B-isoform engagement [1].

Innate Immunity Tool Compound with Orthogonal NLRP3 Modulation

The 2-hydroxy tautomer of the target compound inhibits NLRP3 with an IC₅₀ of 3.18 µM, a property not shared by roquinimex or laquinimod that instead act through T-cell apoptosis and angiogenesis pathways [2][3]. This unique activity profile positions the pyrimidin-2-yl quinoline-3-carboxamide scaffold as a starting point for developing first-in-class dual MAO-B/NLRP3 modulators relevant to neuroinflammation. Procurement of the target compound, followed by controlled tautomerization or structural locking, allows teams to separate MAO-B and NLRP3 pharmacophores and optimize each independently.

Fragment-Based Drug Discovery Campaigns Targeting Tubulin Polymerization

With a molecular weight of 296 Da that meets fragment-like criteria (MW < 300 Da), the target compound is suitable for fragment-based screening cascades where it can serve as a core fragment for growing into potent tubulin polymerization inhibitors [4]. Referenced scaffold hybrids (8d, 8e) achieve GI₅₀ values of 0.15–1.4 µM and exhibit docking poses at the colchicine binding site of tubulin, validating the fragment-to-lead evolution path [4]. The pyrimidine nitrogen atoms provide additional hydrogen-bonding vectors for structure-guided optimization.

Peripheral-Selective Immunomodulator Lead Optimization

Compared to roquinimex (logP 1.65, tPSA ~75–80 Ų), the target compound’s lower logP (1.39) and higher tPSA (97.1 Ų) predict reduced CNS penetration . This property is advantageous for autoimmune disease programs where peripheral immunomodulation is desired but central nervous system side effects (e.g., the neuropsychiatric adverse events observed with laquinimod) must be minimized. Medicinal chemistry teams can use the target compound as a more polar scaffold alternative to roquinimex while retaining the core quinoline-3-carboxamide pharmacophore required for immune cell modulation.

Quote Request

Request a Quote for 4-hydroxy-1-methyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.